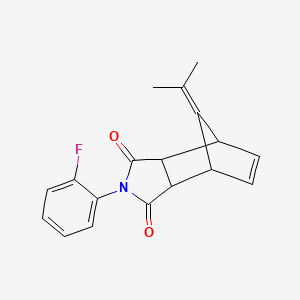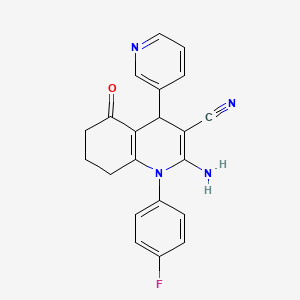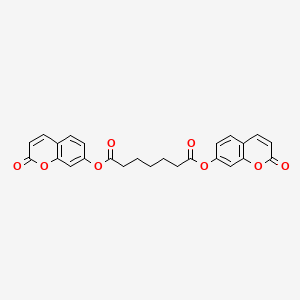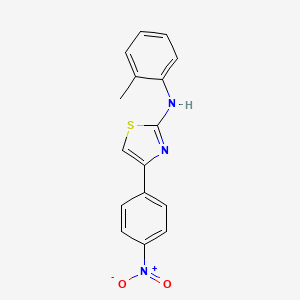![molecular formula C14H13BrN2O5 B11531031 5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11531031.png)
5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a bromine atom, ethoxy and methoxy groups, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-ethoxy-5-methoxybenzaldehyde.
Condensation Reaction: This aldehyde undergoes a condensation reaction with 1,3-diazinane-2,4,6-trione under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromine atom and other substituents play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-methoxyacetophenone: Shares the bromine and methoxy groups but differs in the core structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxy group and an amino group, with a different core structure.
Uniqueness
5-[(2-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of bromine, ethoxy, and methoxy groups attached to a diazinane trione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H13BrN2O5 |
|---|---|
Molecular Weight |
369.17 g/mol |
IUPAC Name |
5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H13BrN2O5/c1-3-22-11-6-9(15)7(5-10(11)21-2)4-8-12(18)16-14(20)17-13(8)19/h4-6H,3H2,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
MJAZBGRVTFWKHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)NC(=O)NC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)-N-{4-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-YL)acetamido]phenyl}acetamide](/img/structure/B11530969.png)
![Pentyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11530979.png)
![(3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B11530992.png)
![2,4-dibromo-6-[(Z)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11531000.png)


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11531016.png)
![(3Z)-3-(bromoimino)-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile](/img/structure/B11531020.png)
![1-[3'-(4-bromophenyl)-4-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11531021.png)
![4-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11531023.png)
![(2E,5E)-5-(3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11531025.png)


